

Application Notes and Protocols for Proadrenomedullin (1-20) (rat) ELISA Kit

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Compound of Interest

Compound Name: Proadrenomedullin (1-20) (rat)

Cat. No.: B15139518

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These application notes provide a detailed protocol for the quantification of rat Proadrenomedullin (1-20) (PAMP) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Proadrenomedullin is a peptide hormone with various reported physiological functions, including roles in vasodilation and catecholamine release inhibition.[1][2] This document outlines the assay principle, materials, experimental procedure, and data analysis, along with a representative signaling pathway.

Assay Principle

This ELISA kit employs the sandwich ELISA technique.[3][4][5] A microplate is pre-coated with an antibody specific for rat Pro-adrenomedullin (Pro-ADM). When standards or samples are added to the wells, the Pro-ADM present binds to the immobilized antibody. Subsequently, a biotinylated detection antibody specific for rat Pro-ADM is added, which binds to the captured Pro-ADM, forming a sandwich complex. Following a wash step, Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate to a colored product. The intensity of the color, which is proportional to the concentration of Pro-ADM in the sample, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[4][5]



Materials and Methods Materials Provided

- Micro ELISA plate pre-coated with an antibody specific to Rat Pro-ADM
- Standard (Concentration specified on the vial)
- · Biotinylated detection antibody
- · HRP-avidin conjugate
- Sample Diluent
- · Biotin-antibody Diluent
- HRP-avidin Diluent
- Wash Buffer Concentrate (25x)
- TMB Substrate
- Stop Solution
- Plate Sealer

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- Eppendorf tubes
- · Deionized or distilled water
- Absorbent paper
- Incubator capable of maintaining 37°C



Sample Preparation

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Collect the serum.
- Plasma: Collect blood using a tube containing an appropriate anticoagulant (e.g., EDTA). Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma.
- Cell Culture Supernatant: Centrifuge cell culture media for 15 minutes at 1000 x g to remove debris. Collect the supernatant.
- Tissue Homogenates: Rinse tissue with 1X PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge for 5 minutes at 10,000 x g to pellet the debris. Collect the supernatant.
- Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C.
 Avoid repeated freeze-thaw cycles.[6]

Experimental Protocol

- · Reagent Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Wash Buffer (1x): Dilute the 20 mL of Wash Buffer Concentrate (25x) with 480 mL of deionized or distilled water to prepare 500 mL of Wash Buffer (1x).[6]
 - Standard: Reconstitute the Standard with 1.0 mL of Sample Diluent to produce a stock solution (e.g., 20 pmol/L). Allow it to sit for 15 minutes with gentle agitation. Prepare a dilution series (e.g., 2-fold) by pipetting 250 μL of Sample Diluent into tubes and transferring 250 μL from the preceding tube. The Sample Diluent serves as the zero standard (0 pmol/L).[6]
 - Biotin-antibody (1x): Prepare a 100-fold dilution of the Biotin-antibody concentrate with Biotin-antibody Diluent.[6]
 - HRP-avidin (1x): Prepare a 100-fold dilution of the HRP-avidin concentrate with HRP-avidin Diluent.



- Assay Procedure:
 - Determine the number of wells required for standards, samples, and blanks.
 - Add 100 μL of Standard or sample to each well.[6]
 - Seal the plate and incubate for 2 hours at 37°C.[6]
 - Aspirate the liquid from each well. Do not wash.[6]
 - Add 100 μL of Biotin-antibody (1x) to each well.
 - Seal the plate and incubate for 1 hour at 37°C.[6]
 - Aspirate the liquid from each well and wash 3 times with 300 μL of Wash Buffer (1x) per well.[6]
 - Add 100 μL of HRP-avidin (1x) to each well.[6]
 - Seal the plate and incubate for 1 hour at 37°C.[6]
 - Aspirate the liquid from each well and wash 5 times with 300 μL of Wash Buffer (1x) per well.[6]
 - Add 90 μL of TMB Substrate to each well.[6]
 - Incubate for 15-30 minutes at 37°C in the dark.[6]
 - Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.[6]
 - Read the absorbance of each well at 450 nm within 5 minutes.

Data Presentation Standard Curve

A standard curve should be generated for each assay. The following table represents typical data; actual results may vary.



Standard Concentration (pmol/L)	Absorbance (450 nm)
20	2.45
10	1.62
5	0.98
2.5	0.51
1.25	0.27
0.625	0.15
0	0.05

Visualizations Experimental Workflow



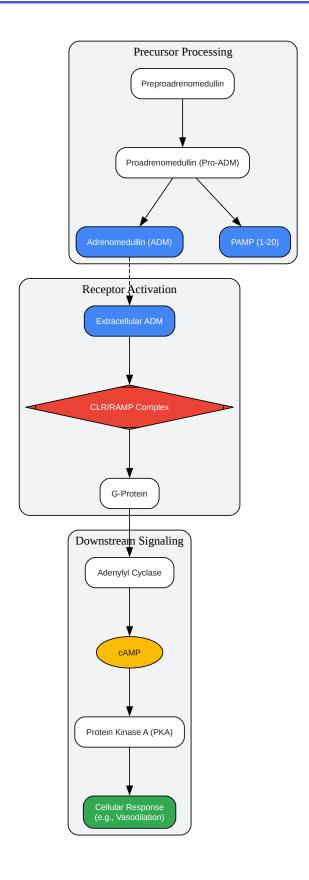
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Caption: ELISA Experimental Workflow

Proadrenomedullin Signaling Pathway

Proadrenomedullin is a precursor protein that is cleaved to produce adrenomedullin (ADM) and proadrenomedullin N-terminal 20 peptide (PAMP).[7][8] ADM is known to signal through a receptor complex composed of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs).[7][9] This signaling can activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[7]





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Caption: Adrenomedullin Signaling Pathway



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